molecular formula C20H14N4OS3 B2550295 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1795197-68-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2550295
CAS No.: 1795197-68-0
M. Wt: 422.54
InChI Key: RYCLURXTSKPABX-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of benzothiazole and imidazothiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide and a suitable base.

    Formation of Imidazothiazole Ring: The imidazothiazole ring can be synthesized by the reaction of 2-mercaptoimidazole with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and imidazothiazole intermediates with an acetamide linker under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine or amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or imidazothiazole rings, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can lead to the modulation of the target’s activity, resulting in the observed biological effects. The specific pathways involved depend on the target and the context of the study.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide include:

    2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone: This compound has a similar benzothiazole ring but differs in the substituents on the phenyl ring.

    3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds contain a benzothiazole ring and a thiadiazinone ring, showing different reactivity and applications.

    2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone: This compound has a furan ring instead of the imidazothiazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of benzothiazole and imidazothiazole rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c25-18(12-27-20-23-15-7-3-4-8-17(15)28-20)21-14-6-2-1-5-13(14)16-11-24-9-10-26-19(24)22-16/h1-11H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLURXTSKPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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